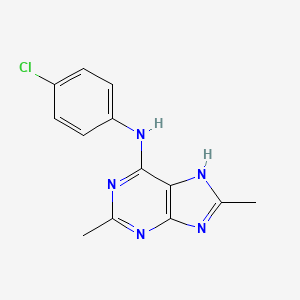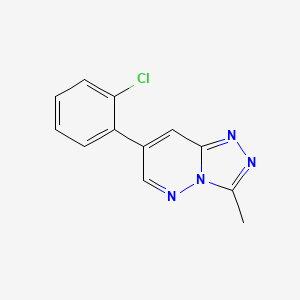
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family It is characterized by its unique structure, which includes three phenyl groups attached to the isoindole core
准备方法
Synthetic Routes and Reaction Conditions
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One notable method involves the reaction of benzophenone with 2,2,4,4,6,6-hexakis-(2,2,2-trifluoroethoxy)-1,3,5,2,4,6-triazatriphosphorin. This reaction yields 1,1,3-triphenyl-1H-isoindole as the main product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield.
化学反应分析
Types of Reactions
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl rings.
科学研究应用
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
作用机制
The mechanism of action of 1,1,3-triphenyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
1H-Isoindole-1,3(2H)-dione:
2,3-Dihydro-1H-indole:
Uniqueness
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is unique due to the presence of three phenyl groups, which significantly influence its chemical properties and potential applications. These phenyl groups can enhance the compound’s stability, reactivity, and ability to interact with other molecules, making it a valuable compound in various research fields.
属性
CAS 编号 |
104134-81-8 |
|---|---|
分子式 |
C26H21N |
分子量 |
347.4 g/mol |
IUPAC 名称 |
1,3,3-triphenyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C26H21N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27H |
InChI 键 |
TVXMFVZWKLCKHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


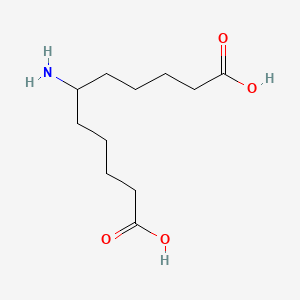
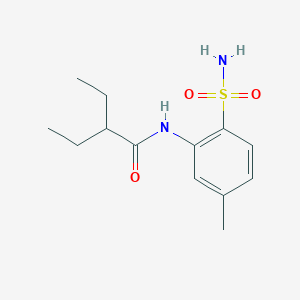
silane](/img/structure/B14343692.png)
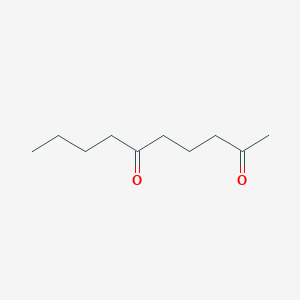
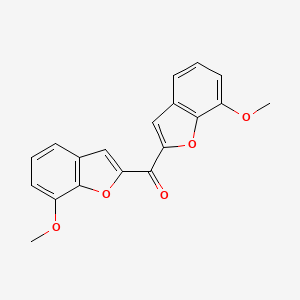
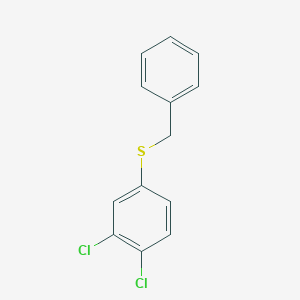

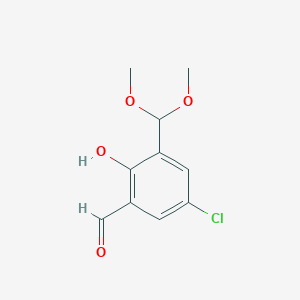
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)

